molecular formula C21H20N2O3 B2922619 1-allyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941898-47-1

1-allyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2922619
CAS RN: 941898-47-1
M. Wt: 348.402
InChI Key: TZCUUJHZAGKAEW-UHFFFAOYSA-N
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Description

1-allyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known as AEPC, is a synthetic compound that belongs to the class of quinoline carboxamides. It has been found to have potential applications in scientific research due to its unique chemical properties and mechanism of action.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds related to 1-allyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies reveal the potential of these compounds as antimicrobial agents, showing effectiveness against various strains of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2011).

Anticancer and Fluorescence Properties

Another area of research explores the anticancer and fluorescence properties of 3-hydroxyquinoline-4(1H)-one derivatives, which are structurally related to the compound . These studies indicate the potential use of these compounds in cancer treatment and as fluorescence agents, highlighting their cytotoxic activity towards various cancer cell lines and their fluorescent properties (Funk et al., 2015).

Chemical Synthesis and Reactivity

Studies also delve into the synthesis and chemical reactivity of related compounds, exploring their synthesis routes and the regioselectivity of certain reactions. This research contributes to understanding the chemical behavior of these compounds and their potential for further modification and application in various fields (Batalha et al., 2019).

Gastric H+/K+-ATPase Inhibitory Activity

Research into 4-(phenylamino)quinoline-3-carboxamides, which share a similar quinoline structure, has shown that these compounds possess gastric H+/K+-ATPase inhibitory activity. This suggests their potential as antiulcer agents, with specific derivatives demonstrating potent inhibitory effects against histamine-induced gastric acid secretion (Uchida et al., 1995).

properties

IUPAC Name

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-3-13-23-17-8-6-5-7-16(17)19(24)18(21(23)26)20(25)22-15-11-9-14(4-2)10-12-15/h3,5-12,24H,1,4,13H2,2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCUUJHZAGKAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

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